6-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline
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Overview
Description
6-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of an amino group at the 6th position and a trifluoromethyl group at the 4th position on the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzonitrile with trifluoroacetic acid and a reducing agent such as sodium borohydride. The reaction is carried out under reflux conditions to facilitate the formation of the quinazoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The quinazoline ring can be reduced to form tetrahydroquinazoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroquinazoline derivatives.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-5,6,7,8-tetrahydro-2-methyl-4-(trifluoromethyl)quinazoline
- 3-Amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine]
Uniqueness
6-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline is unique due to the specific positioning of the amino and trifluoromethyl groups on the quinazoline ring. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and development .
Properties
CAS No. |
1083281-94-0 |
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Molecular Formula |
C9H10F3N3 |
Molecular Weight |
217.19 g/mol |
IUPAC Name |
4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-6-amine |
InChI |
InChI=1S/C9H10F3N3/c10-9(11,12)8-6-3-5(13)1-2-7(6)14-4-15-8/h4-5H,1-3,13H2 |
InChI Key |
HBQKAXDOLAIMBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1N)C(=NC=N2)C(F)(F)F |
Origin of Product |
United States |
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